3',5'-Dimethanesulfonate Thymidine, Methyl-d3

Description

BenchChem offers high-quality 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18N2O9S2 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate |

InChI |

InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1/i1D3 |

InChI Key |

JPBRYDQRCOMYRY-FJNUSGMBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dimethanesulfonate Thymidine, Methyl-d3: Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document delves into the core characteristics of this molecule, offering practical insights into its use as an internal standard in quantitative mass spectrometry-based analyses.

Introduction: The Significance of Isotopically Labeled Internal Standards

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is a deuterated analog of a modified thymidine molecule. Its near-identical physicochemical properties to its non-labeled counterpart ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in a mass spectrometer.[2] The key difference lies in its increased mass due to the three deuterium atoms on the methyl group, allowing for its distinct detection and quantification by the instrument.[1][2] This ratiometric approach effectively compensates for variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative data.[1]

Physicochemical Properties

3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is typically supplied as an off-white to pale beige solid.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅D₃N₂O₉S₂ | [2][3] |

| Molecular Weight | 401.43 g/mol | [2][3] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is not widely published, a plausible and scientifically sound two-step synthetic route can be proposed based on established organic chemistry principles for nucleoside modification.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: first, the dimesylation of the 3' and 5' hydroxyl groups of thymidine, followed by the deuteromethylation of the thymine base.

Sources

3',5'-Dimethanesulfonate Thymidine, Methyl-d3 structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3

Introduction

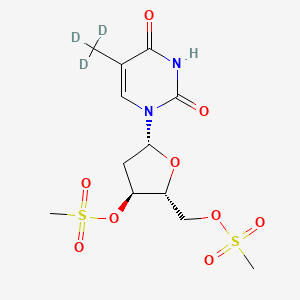

In the fields of pharmaceutical development and metabolic research, stable isotope-labeled compounds are indispensable tools. 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is one such molecule, serving as a valuable internal standard for quantitative analyses by NMR or mass spectrometry (GC-MS or LC-MS).[1] Its structure combines a thymidine core, two methanesulfonate (mesyl) esters at the 3' and 5' positions of the deoxyribose sugar, and a deuterium-labeled methyl group on the thymine base.[2][3] The mesyl groups are excellent leaving groups, making this molecule a potentially reactive intermediate, while the deuterium labeling provides a distinct mass signature for analytical tracing.

This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. As a senior application scientist, my focus is not just on the "what" but the "why"—explaining the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. We will proceed through a logical workflow, using complementary analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy—to build an unassailable case for the molecule's identity, purity, and precise structural configuration.

Chapter 1: Molecular Profile and Synthetic Strategy

Before delving into analysis, it is crucial to understand the target molecule's key features and its synthetic origin. This context informs our elucidation strategy, allowing us to anticipate spectral features and confirm their presence.

Chemical Structure Overview

The target molecule is characterized by three key modifications to the parent thymidine structure:

-

Thymidine Core: The foundational nucleoside structure, consisting of a thymine base linked to a deoxyribose sugar.

-

Deuterated Methyl Group: The methyl group at the 5-position of the thymine ring is replaced with a trideuteriomethyl group (-CD₃).

-

Dual Mesylation: The hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are converted to methanesulfonate esters.

Caption: Chemical Structure of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3.

Reference Synthetic Protocol: Mesylation of Methyl-d3 Thymidine

Understanding the synthesis provides insight into potential impurities and side products. The most direct route is the reaction of Methyl-d3 Thymidine with methanesulfonyl chloride in the presence of a base.

Expertise & Experience: The choice of a non-nucleophilic base like pyridine is critical. It serves as a catalyst and an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the alcohol as a nucleophile. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.

Protocol:

-

Dissolution: Dissolve Methyl-d3 Thymidine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add methanesulfonyl chloride (MsCl, ~2.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The excess MsCl ensures the reaction goes to completion for both hydroxyl groups.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add cold water or saturated sodium bicarbonate solution to the reaction mixture to quench the excess MsCl.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3',5'-Dimethanesulfonate Thymidine, Methyl-d3.

Chapter 2: Mass Spectrometry for Definitive Molecular Formula

Mass spectrometry is the first line of analytical attack. Its primary role is to provide an exact mass of the molecule, which allows for the unambiguous determination of its elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS, particularly with techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy to within a few parts per million (ppm). This level of precision is self-validating; it drastically limits the number of possible elemental formulas to, in most cases, a single correct answer.

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

Data Processing: Determine the experimental mass of the observed ions and use the instrument's software to calculate the elemental composition.

Data Interpretation: Expected Mass and Fragmentation

The molecular formula is C₁₂H₁₅D₃N₂O₉S₂. The expected monoisotopic mass can be calculated with high precision.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅D₃N₂O₉S₂ |

| Theoretical Monoisotopic Mass (M) | 401.0640 |

| Expected [M+H]⁺ Ion | 402.0718 |

| Expected [M+Na]⁺ Ion | 424.0538 |

An experimental mass measurement within 5 ppm of the theoretical value provides strong evidence for the proposed formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. Key expected cleavages include:

-

Loss of a methanesulfonic acid molecule: A neutral loss of 98 Da (CH₄SO₃).

-

Cleavage of the glycosidic bond: This separates the deuterated thymine base from the modified sugar, yielding characteristic fragments.

Caption: Predicted MS/MS Fragmentation Pathway.

Chapter 3: NMR Spectroscopy: The Blueprint of Connectivity

While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, providing a virtual blueprint of the molecule. For this specific molecule, NMR is crucial for confirming the positions of the mesyl groups and verifying the deuteration of the methyl group.

Experimental Workflow for NMR Analysis

A systematic approach using multiple NMR experiments is required for full structural assignment.

Caption: Logical Workflow for NMR-based Structure Elucidation.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum. The absence of a signal around 1.8 ppm, where the thymine methyl group typically appears, is a primary confirmation of deuteration.[4][5]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments: Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to the carbons they are attached to.

Data Interpretation: Assigning the Structure

Expertise & Experience: The key to interpretation lies in the chemical shifts. The strongly electron-withdrawing nature of the methanesulfonate group causes a significant downfield shift (to a higher ppm value) for the protons and carbons to which they are attached (H-3', C-3', H-5', and C-5'). This effect is the smoking gun for confirming the location of the mesylation.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Insights |

| H-6 (Thymine) | ~7.5 | ~136 | Unaffected by modifications on the sugar. |

| H-1' (Anomeric) | ~6.2 | ~84 | Typical anomeric proton signal. |

| H-3' | ~5.3 | ~83 | Significantly downfield due to O-mesyl group. |

| H-4' | ~4.2 | ~85 | Shifted slightly by adjacent mesyl groups. |

| H-5'a, H-5'b | ~4.4 | ~69 | Significantly downfield due to O-mesyl group. |

| H-2'a, H-2'b | ~2.3 | ~38 | Protons on the deoxyribose ring. |

| 5-CD₃ | Absent | ~12 (weak, multiplet) | Absence in ¹H NMR confirms deuteration. ¹³C signal shows C-D coupling. |

| Mesyl-CH₃ | ~3.2 (2 signals) | ~37 (2 signals) | Two distinct signals for the two non-equivalent mesyl groups. |

| NH (Thymine) | ~11.4 | - | Broad singlet, typical for imide proton. |

-

COSY will confirm the coupling between H-1' -> H-2', H-2' -> H-3', H-3' -> H-4', and H-4' -> H-5'.

-

HSQC will definitively link each proton signal in the table to its corresponding carbon signal, confirming the assignments.

Chapter 4: FT-IR Spectroscopy for Functional Group Verification

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and, equally importantly, the absence of others.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample using either a KBr pellet method or as a thin film on a salt plate. For the Attenuated Total Reflectance (ATR) method, place a small amount of the solid sample directly on the crystal.

-

Background Scan: Perform a background scan to subtract atmospheric interference (CO₂, H₂O).

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

Trustworthiness: The FT-IR spectrum provides a self-validating fingerprint. The presence of strong sulfonate bands combined with the disappearance of the broad alcohol O-H stretch is conclusive evidence of a successful dual mesylation reaction.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Significance |

| Sulfonate | S=O (asymmetric) | ~1350 (Strong) | Confirms presence of mesyl group. [6] |

| Sulfonate | S=O (symmetric) | ~1175 (Strong) | Confirms presence of mesyl group. [6] |

| Sulfonate Ester | S-O-C | ~1000-900 (Strong) | Confirms ester linkage to the sugar. |

| Carbonyl (Thymine) | C=O | ~1690-1650 (Strong) | Confirms the thymine ring structure. |

| Amide/Imide (Thymine) | N-H | ~3200-3100 (Medium) | Confirms the thymine ring structure. |

| Alcohol | O-H | ~3500-3200 (Broad) | Absence confirms complete reaction of both 3' and 5' hydroxyls. |

Chapter 5: Synthesizing the Evidence for Final Confirmation

No single technique provides the complete picture. The power of this analytical workflow lies in the convergence of evidence from three independent methods.

-

HRMS established the correct elemental formula: C₁₂H₁₅D₃N₂O₉S₂ .[3]

-

FT-IR confirmed the key functional transformations: the introduction of two sulfonate ester groups and the complete consumption of the starting alcohol groups.[7][8]

-

NMR provided the definitive structural map. It confirmed the deuteration of the methyl group through the absence of its ¹H signal, and it precisely located the two methanesulfonate groups at the 3' and 5' positions via their significant downfield shifting effect on neighboring protons and carbons.[4][9]

Collectively, these data points leave no room for structural ambiguity. They work in concert to validate not only the identity of the final compound but also the success of the synthetic protocol used to create it. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the absolute confidence required for the use of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 in demanding research and drug development applications.

References

- MedChemExpress. 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 | Stable Isotope. [URL: https://www.medchemexpress.

- Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 3′,5′-dithiothymidine and related compounds. [URL: https://pubs.rsc.org/en/content/articlelanding/1984/p1/p19840000831]

- Creative Proteomics. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques. [URL: https://www.creative-proteomics.com/pronucleoside/resource/nucleosides-structure-metabolism-functions-and-analytical-techniques.htm]

- ResearchGate. FTIR Analysis of Methyl Ester Sulfonate. [URL: https://www.researchgate.

- BioOrganics. 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. [URL: https://www.bioorganics.co.

- PubMed. Preparation and heteronuclear 2D NMR spectroscopy of a DNA dodecamer containing a thymidine residue with a uniformly 13C-labeled deoxyribose ring. [URL: https://pubmed.ncbi.nlm.nih.gov/7945952/]

- LGC Standards. 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. [URL: https://www.lgcstandards.

- ResearchGate. FTIR spectrum of C12, C14 and C16 MES. [URL: https://www.researchgate.net/figure/FTIR-spectrum-of-C12-C14-and-C16-MES_fig3_342375836]

- Asian Journal of Pharmaceutical and Clinical Research. GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [URL: https://innovareacademics.in/journals/index.php/ajpcr/article/view/20563]

- ResearchGate. FTIR spectrum of the methyl ester sulfonate showing both sulfonate... [URL: https://www.researchgate.

- ChemicalBook. Thymidine(50-89-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/50-89-5_1HNMR.htm]

- Chemistry LibreTexts. Sulfonates infrared spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organic_Chemistry_with_a_Biological_Emphasis_v2.0/16%3A_Radical_Reactions/16.03%3A_The_Chlorination_of_Methane_-_The_Radical_Chain_Mechanism]

- Dena Chemical. 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. [URL: https://www.denachemical.

- PubMed. Stereoselective nucleoside deuteration for NMR studies of DNA. [URL: https://pubmed.ncbi.nlm.nih.gov/20652811/]

- Google Patents. CN107515257B - Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method. [URL: https://patents.google.

- PubMed Central. Stereoselective Nucleoside Deuteration for NMR Studies of DNA. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000858/]

- ResearchGate. Determination of Esters of Alkylsulfonic Acid in Mesylate or Besylate Containing Medicinal Products Using GC/MS or LC/MS Methods. [URL: https://www.researchgate.net/publication/281079374_Determination_of_Esters_of_Alkylsulfonic_Acid_in_Mesylate_or_Besylate_Containing_Medicinal_Products_Using_GCMS_or_LCMS_Methods]

- BMRB. bmse000244 Thymidine. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000244]

- ChemicalBook. Thymine(65-71-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/65-71-4_1HNMR.htm]

- SpectraBase. Thymidine - Optional[1H NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/8kTW9FzKQCF]

- United States Biological. 3,5-Dimethanesulfonate Thymidine, Methyl-d3. [URL: https://www.usbio.net/item/D4607-12]

- Google Patents. WO1993025566A1 - Deuterated nucleosides. [URL: https://patents.google.

- ResearchGate. Stereoselectivelly Deuterated Nucleosides for NMR Studies of DNA. [URL: https://www.researchgate.

- SpectraBase. Methane-sulfonic acid, methyl ester - Optional[FTIR] - Spectrum. [URL: https://spectrabase.com/spectrum/BJIv3gHhFZG]

- Chemistry Steps. Mesylates and Tosylates with Practice Problems. [URL: https://www.chemistrysteps.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. BioOrganics [bioorganics.biz]

- 3. 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 [lgcstandards.com]

- 4. Thymidine(50-89-5) 1H NMR spectrum [chemicalbook.com]

- 5. Thymine(65-71-4) 1H NMR spectrum [chemicalbook.com]

- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective nucleoside deuteration for NMR studies of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3',5'-Dimethanesulfonate Thymidine, Methyl-d3: A Deuterated Intermediate for Advanced Nucleoside Analog Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Intersection of Prodrug Chemistry and Isotopic Labeling

In the landscape of modern therapeutics, particularly in the realms of oncology and virology, nucleoside analogs represent a cornerstone of treatment. These molecules, which mimic endogenous nucleosides, can disrupt DNA replication and cellular proliferation, making them potent therapeutic agents.[1] However, challenges such as poor pharmacokinetics, metabolic instability, and off-target toxicity often limit their clinical utility.[2] The compound 3',5'-Dimethanesulfonate Thymidine, Methyl-d3, sits at the nexus of several advanced strategies designed to overcome these hurdles.

This guide provides a comprehensive technical overview of this specialized molecule. It is not an end-product therapeutic itself, but rather a highly strategic deuterated intermediate. Its primary application lies in the synthesis of novel, metabolically robust thymidine analogs. The incorporation of dimethanesulfonate groups at the 3' and 5' positions of the deoxyribose sugar transforms these hydroxyl groups into excellent leaving groups, paving the way for the introduction of other functional moieties.[3] Simultaneously, the deuteration of the thymine base's methyl group (Methyl-d3) is a deliberate modification to enhance metabolic stability through the kinetic isotope effect.[4][5]

This document will elucidate the scientific rationale behind the design of this compound, detail its role as a synthetic intermediate, and provide plausible experimental workflows for its use in the development of next-generation nucleoside analog therapeutics.

Core Concepts: A Triad of Chemical Functionality

The utility of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 can be best understood by dissecting its three key chemical features:

-

The Thymidine Scaffold : As a fundamental component of DNA, thymidine is a critical building block for cellular replication.[1] Analogs of thymidine can be readily phosphorylated within cells and incorporated into nascent DNA strands.[6] This incorporation can lead to chain termination or dysfunctional DNA, ultimately triggering apoptosis in rapidly dividing cells, a desirable outcome in cancer therapy.[7]

-

3',5'-Dimethanesulfonate as Activating Groups : The hydroxyl groups at the 3' and 5' positions of the deoxyribose are key sites for modification. By converting them to methanesulfonates (mesylates), these positions are activated for nucleophilic substitution. This allows for the precise and efficient synthesis of a wide array of thymidine analogs with modified sugar moieties, which can alter their biological activity and therapeutic potential.[8][9]

-

Methyl-d3 Deuteration for Metabolic Stability : The methyl group of thymine can be a site of metabolic oxidation by cytochrome P450 enzymes. By replacing the hydrogen atoms with deuterium, the carbon-deuterium bond becomes significantly stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" can slow the rate of metabolism at this position, leading to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of certain metabolites.[10][11]

Application in Drug Discovery: A Synthetic Intermediate for a Novel Anticancer Prodrug

A primary application of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is in the synthesis of a deuterated version of a cytotoxic thymidine analog. For the purposes of this guide, we will hypothesize the synthesis of a deuterated 3',5'-diazido-3',5'-dideoxythymidine, a potential precursor to a novel anticancer agent. Azido groups can be valuable in prodrug design or for further chemical modification.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process starting from thymidine, leading to the target deuterated intermediate, and finally to the desired deuterated azido-thymidine analog.

Caption: Synthetic workflow from thymidine to the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3

This protocol details the synthesis of the title compound from deuterated thymidine.

Step 1: Preparation of Thymidine, Methyl-d3

-

This step can be achieved through various published methods for deuterating the methyl group of thymine, often involving a multi-step process starting from a precursor like 5-hydroxymethyluracil. For the purpose of this protocol, we will assume the availability of commercial Thymidine, Methyl-d3.

Step 2: Mesylation of Thymidine, Methyl-d3

-

Dissolution : In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve Thymidine, Methyl-d3 (1.0 eq) in anhydrous pyridine.

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Addition of Mesyl Chloride : Slowly add methanesulfonyl chloride (2.5 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction : Allow the reaction to stir at 0°C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction : Extract the aqueous mixture with dichloromethane (3x).

-

Washing : Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 as a white solid.

Protocol 2: Synthesis of 3',5'-Diazido-3',5'-dideoxythymidine, Methyl-d3

This protocol describes the use of the deuterated intermediate to synthesize the target molecule.

-

Reactant Preparation : In a round-bottom flask, dissolve 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Azide : Add sodium azide (3.0 eq) to the solution.

-

Heating : Heat the reaction mixture to 80°C and stir for 24 hours under an argon atmosphere. Monitor the reaction by TLC.

-

Cooling and Dilution : Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Washing : Wash the organic mixture with water (3x) and then with brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification : Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, 3',5'-Diazido-3',5'-dideoxythymidine, Methyl-d3.

Proposed Mechanism of Action and Biological Evaluation

The synthesized 3',5'-Diazido-3',5'-dideoxythymidine, Methyl-d3 would be considered a prodrug. The azido groups are expected to be reduced in vivo to amino groups, yielding 3',5'-diamino-3',5'-dideoxythymidine, Methyl-d3. This resulting diamino-thymidine analog is hypothesized to exert its cytotoxic effects through incorporation into DNA after intracellular phosphorylation.

Caption: Proposed bioactivation and mechanism of action for the target molecule.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the anticancer activity of the synthesized compound.

-

Cell Culture : Culture a human cancer cell line (e.g., HeLa or MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding : Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compound (3',5'-Diazido-3',5'-dideoxythymidine, Methyl-d3) and its non-deuterated counterpart in culture media. Treat the cells with these dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay : After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Expected Outcomes

The strategic deuteration of the thymidine analog is anticipated to yield favorable pharmacokinetic properties. Below is a table summarizing the hypothetical comparative data between the deuterated and non-deuterated analog.

| Parameter | Non-Deuterated Analog | Deuterated (Methyl-d3) Analog | Rationale for Expected Outcome |

| In Vitro Metabolic Stability (t½ in liver microsomes) | Shorter | Longer | Kinetic isotope effect slows metabolism at the 5-methyl position.[10] |

| In Vivo Half-life (t½) | Shorter | Longer | Reduced metabolic clearance leads to prolonged circulation.[4] |

| Area Under the Curve (AUC) | Lower | Higher | Increased bioavailability and reduced clearance result in greater total drug exposure.[11] |

| IC50 (Cytotoxicity) | Similar | Similar | Deuteration is not expected to significantly alter the pharmacodynamic interaction with the target (DNA polymerase). |

Conclusion: A Tool for Next-Generation Drug Design

3',5'-Dimethanesulfonate Thymidine, Methyl-d3 is a specialized chemical entity designed for a specific purpose in advanced drug discovery. It is not intended for direct biological application but serves as a crucial building block. By combining the activating properties of dimethanesulfonate groups with the metabolic-stabilizing effects of methyl-d3 deuteration, this compound enables the synthesis of novel thymidine analogs with potentially superior pharmacokinetic profiles. For researchers and drug development professionals, understanding the role and application of such sophisticated intermediates is key to creating more effective and safer therapies for cancer and viral diseases.

References

-

PubChem. 3',5'-DI-O-Mesylthymidine. Available from: [Link]

-

Salim, M. T. A., & Meedeniya, A. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7980-7998. Available from: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogues of thymidine. Journal of Medicinal Chemistry, 21(1), 109-112. Available from: [Link]

-

Lillico, R., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2475-2483. Available from: [Link]

-

Haraguchi, K., et al. (2002). Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents. Journal of Medicinal Chemistry, 45(24), 5239-5242. Available from: [Link]

-

baseclick GmbH. Thymidines: Key role in DNA synthesis & cellular health. Available from: [Link]

-

Lill, J. R., & Robins, M. J. (2005). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. Nucleic Acids Research, 33(17), 5640-5646. Available from: [Link]

-

Rassool, F. V., et al. (1988). Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells. Cancer Research, 48(22), 6439-6445. Available from: [Link]

-

Harwood, E. A., & Wagner, A. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623-643. Available from: [Link]

-

LookChem. Cas 42214-24-4,5'-O-TRITYL-3'-O-MESYLTHYMIDINE. Available from: [Link]

-

PubChem. 5'-O-Trityl-3'-O-mesylthymidine. Available from: [Link]

-

Zhu, X., & Yan, H. (2019). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 47-63. Available from: [Link]

-

Mini, E., et al. (2006). Clinical pharmacokinetics of nucleoside analogues: focus on haematological malignancies. Clinical Pharmacokinetics, 45(6), 567-590. Available from: [Link]

-

Streicher, H. Z., & Schein, P. S. (1983). Clinical pharmacology of nucleoside analogues. Cancer Treatment and Research, 14, 1-17. Available from: [Link]

-

Shelton, J., et al. (2016). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 8(11), 99. Available from: [Link]

-

Wikipedia. Thymidine. Available from: [Link]

-

Toure, P., Villena, F., & Melikyan, G. G. (2002). Thymidine 3',5'-diphosphoric acid derived cations and radicals: ab initio study. Organic Letters, 4(23), 3989-3992. Available from: [Link]

-

Lee, S. S., et al. (2016). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 17(11), 1919. Available from: [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1992). Methylation of thymine residues during oligonucleotide synthesis. Nucleic Acids Research, 20(8), 1879-1882. Available from: [Link]

-

Rusiecka, I., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7019. Available from: [Link]

-

Ensminger, W. D., & Frei, E. (1978). Thymidine 5'-O-pivaloate: evidence for prodrug action in the rat and rhesus monkey. Cancer Research, 38(6), 1877-1880. Available from: [Link]

-

ResearchGate. (A) Proliferation, as measured by [3H]-thymidine incorporation, of the... Available from: [Link]

-

Clark, G. R., et al. (2013). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Current Pharmaceutical Design, 19(5), 797-833. Available from: [Link]

-

Hall, I. H., et al. (2012). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 17(12), 14194-14217. Available from: [Link]

-

NBinno. Exploring 3'-Azido-3'-deoxy-5'-O-tritylthymidine: A Key Zidovudine Intermediate. Available from: [Link]

-

ResearchGate. Synthesis of 2′-Deoxyribonucleosides: β-3′,5′-Di-O-Benzoylthymidine. Available from: [Link]

Sources

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. mdpi.com [mdpi.com]

- 3. 3',5'-DI-O-Mesylthymidine | C12H18N2O9S2 | CID 10572932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of nucleoside analogues: focus on haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5'-O-TRITYL-3'-O-MESYLTHYMIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. Cas 42214-24-4,5'-O-TRITYL-3'-O-MESYLTHYMIDINE | lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3: An In-depth Technical Guide

This guide provides a comprehensive technical overview for the synthesis of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3, a crucial isotopically labeled building block for researchers in drug development and molecular biology. The narrative emphasizes the rationale behind the synthetic strategy and procedural steps, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of Isotopically Labeled Nucleosides

Isotopically labeled compounds, such as 3',5'-Dimethanesulfonate Thymidine, Methyl-d3, are indispensable tools in modern biomedical research. The incorporation of deuterium at the methyl position of the thymidine nucleoside offers a subtle yet powerful modification. This labeling can serve multiple purposes, including use as an internal standard for quantitative analysis by mass spectrometry, as a tracer to elucidate metabolic pathways of nucleoside analogs, and in kinetic isotope effect studies to probe enzymatic mechanisms. The dimethanesulfonate groups at the 3' and 5' positions are excellent leaving groups, rendering this molecule a versatile precursor for the synthesis of a wide array of modified oligonucleotides and nucleoside analogs with therapeutic potential.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target molecule is logically approached in two main stages. The first stage focuses on the introduction of the trideuteriomethyl group at the 5-position of the pyrimidine ring to generate Thymidine, Methyl-d3. The second stage involves the subsequent dimesylation of the 3' and 5' hydroxyl groups of the deuterated thymidine.

Caption: Synthetic workflow for 3',5'-Dimethanesulfonate Thymidine, Methyl-d3.

Part 1: Synthesis of Thymidine, Methyl-d3

The introduction of the methyl-d3 group onto the 2'-deoxyuridine scaffold is a critical step. A robust and well-documented method involves the conversion of 2'-deoxyuridine to an activated intermediate, followed by coupling with a deuterated methyl source.

Step 1.1: Iodination of 2'-Deoxyuridine

The initial step involves the iodination of 2'-deoxyuridine at the 5-position of the uracil ring. This creates an electrophilic center that is amenable to subsequent cross-coupling reactions.

Experimental Protocol:

-

To a solution of 2'-deoxyuridine in a suitable solvent (e.g., water or a buffered aqueous solution), add N-iodosuccinimide (NIS).

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by quenching any excess iodinating agent and purified by crystallization or column chromatography to yield 5-iodo-2'-deoxyuridine.

Causality of Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic systems like the uracil ring. It offers good selectivity for the 5-position.

-

Aqueous Media: The reaction is often performed in aqueous media, which is environmentally benign and allows for the dissolution of the starting nucleoside.

Step 1.2: Palladium-Catalyzed Deuteromethylation

With 5-iodo-2'-deoxyuridine in hand, the key deuteromethylation step can be performed. A palladium-catalyzed cross-coupling reaction with a suitable deuterated methylating agent is a highly efficient method.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-iodo-2'-deoxyuridine, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a suitable ligand (if necessary), and a base (e.g., a carbonate or phosphate base).

-

Add a degassed solvent (e.g., dioxane, toluene, or DMF).

-

Introduce the deuterated methyl source, such as deuterated methyl iodide (CD₃I) or a deuterated organometallic reagent.

-

The reaction mixture is heated to an appropriate temperature (typically between 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated.

-

The crude product is then purified by silica gel column chromatography to afford pure Thymidine, Methyl-d3.

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly effective in forming carbon-carbon bonds through cross-coupling reactions. They facilitate the oxidative addition to the C-I bond, followed by transmetalation with the deuteromethyl species and reductive elimination to form the desired product.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and other sensitive reagents.

-

Deuterated Methyl Iodide (CD₃I): This is a commercially available and highly reactive source of the deuteromethyl group for such cross-coupling reactions.

Part 2: Dimesylation of Thymidine, Methyl-d3

With the isotopically labeled nucleoside now synthesized, the final step is the protection of the 3' and 5' hydroxyl groups as methanesulfonates. This is a standard procedure in nucleoside chemistry.

Experimental Protocol:

-

Dissolve Thymidine, Methyl-d3 in anhydrous pyridine in a flask equipped with a stirring bar and cooled in an ice bath to 0-5 °C.

-

Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution while maintaining the temperature. An excess of MsCl is typically used to ensure complete reaction.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by warming to room temperature. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, the mixture is carefully poured into ice-water to precipitate the product and quench any unreacted methanesulfonyl chloride.

-

The solid precipitate is collected by filtration, washed thoroughly with water, and then dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol) to yield the final product, 3',5'-Dimethanesulfonate Thymidine, Methyl-d3, as a white solid.[1]

Causality of Experimental Choices:

-

Pyridine: Pyridine serves as both the solvent and the base in this reaction. It dissolves the nucleoside and neutralizes the hydrochloric acid that is generated as a byproduct of the reaction between the hydroxyl groups and methanesulfonyl chloride.

-

Methanesulfonyl Chloride (MsCl): MsCl is a highly reactive reagent that readily converts alcohols into their corresponding mesylates. The mesylate group is an excellent leaving group, making the product a valuable intermediate for further synthetic transformations.

-

Low Temperature: The reaction is initially carried out at a low temperature to control the exothermic nature of the reaction and to minimize potential side reactions.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Typical Yield |

| 1.1 | 2'-Deoxyuridine | N-Iodosuccinimide | Water/Buffer | >90% |

| 1.2 | 5-Iodo-2'-deoxyuridine | CD₃I, Pd Catalyst, Base | Dioxane/Toluene | 60-80% |

| 2 | Thymidine, Methyl-d3 | Methanesulfonyl Chloride | Pyridine | >80% |

Characterization

The final product and intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H): To confirm the structure and the successful incorporation of the deuterium atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3, is a multi-step process that requires careful execution of established synthetic methodologies. By following a logical pathway of iodination, palladium-catalyzed deuteromethylation, and subsequent dimesylation, this valuable isotopically labeled compound can be prepared in good overall yield. The insights provided in this guide, from the rationale behind reagent selection to detailed procedural outlines, are intended to empower researchers to confidently undertake this synthesis and advance their scientific investigations.

References

-

PubChem. (n.d.). Thymidine-d3. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3',5'-Di-O-(methanesulfonyl)thymidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3

Foreword: Unraveling the Multifaceted Action of a Novel Thymidine Analog

To the dedicated researchers, scientists, and drug development professionals, this guide offers a comprehensive exploration into the mechanistic underpinnings of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. This document deviates from rigid templates, opting for a narrative that logically unfolds the scientific story of this unique molecule. We will delve into its presumed mode of action as a DNA alkylating agent, a characteristic inherited from its sulfonate ester functionalities, and as a disruptor of cellular processes, a trait of many nucleoside analogs. The inclusion of a methyl-d3 tag provides a powerful tool for dissecting its metabolic fate and pharmacokinetic profile, a critical aspect we will also explore. This guide is built on the pillars of scientific integrity, providing not just protocols, but the rationale behind them, ensuring a self-validating system of inquiry for your research endeavors.

Introduction to 3',5'-Dimethanesulfonate Thymidine, Methyl-d3: A Molecule of Dual-Action Potential

3',5'-Dimethanesulfonate Thymidine is a synthetic analog of the naturally occurring nucleoside, thymidine. Its structure is distinguished by the presence of two methanesulfonate (mesylate) groups at the 3' and 5' positions of the deoxyribose sugar. The methyl group of the thymine base is isotopically labeled with deuterium (methyl-d3). This unique combination of a nucleoside scaffold, reactive sulfonate esters, and a stable isotope label positions it as a compound of significant interest for research in oncology and medicinal chemistry.

The core hypothesis surrounding its mechanism of action is twofold:

-

DNA Alkylation: The sulfonate esters are potent leaving groups, making the molecule susceptible to nucleophilic attack by DNA bases. This can lead to the formation of covalent DNA adducts, triggering DNA damage responses and potentially leading to cytotoxicity in rapidly dividing cells.[1][2][3]

-

Metabolic Disruption: As a thymidine analog, it has the potential to interfere with the normal synthesis and utilization of nucleotides, essential for DNA replication and repair.[4][5] The cytotoxicity of many nucleoside analogs stems from their ability to be phosphorylated and incorporated into DNA, leading to chain termination, or to inhibit key enzymes involved in nucleotide metabolism.[4][6][7]

The methyl-d3 label serves as a crucial tool for researchers, allowing for the precise tracking of the molecule and its metabolites in complex biological systems using techniques like mass spectrometry.[8]

The Cornerstone of Action: DNA Alkylation by Sulfonate Esters

The primary proposed mechanism of action for 3',5'-Dimethanesulfonate Thymidine is its function as a DNA alkylating agent. Sulfonic acid esters are known to exert genotoxic effects by forming covalent bonds with nucleophilic sites on DNA bases.[1][2]

The Chemistry of Alkylation

The methanesulfonate groups at the 3' and 5' positions are excellent leaving groups. This property facilitates a nucleophilic substitution reaction where a nucleophilic nitrogen or oxygen atom in a DNA base attacks the carbon atom attached to the mesylate group, leading to the formation of a stable covalent bond (a DNA adduct) and the displacement of the methanesulfonate anion.

Preferential Sites of DNA Adduct Formation

Research on various alkyl methanesulfonates has shown that the N7 position of guanine is a primary site for alkylation.[1] Another significant site of adduction is the N3 position of adenine.[3] The formation of these adducts distorts the DNA double helix, which can interfere with essential cellular processes like DNA replication and transcription.

Cellular Consequences of DNA Alkylation and Metabolic Interference

The chemical alterations to DNA and the potential disruption of nucleotide metabolism by 3',5'-Dimethanesulfonate Thymidine are expected to trigger a cascade of cellular events, ultimately leading to cytotoxicity, particularly in cancer cells which are often characterized by rapid proliferation and compromised DNA repair pathways.

Induction of the DNA Damage Response (DDR)

The formation of DNA adducts is a form of DNA damage that activates the complex signaling network known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX at sites of DNA double-strand breaks, which can arise from the processing of alkylation damage.[9][10] The accumulation of γ-H2AX serves as a platform for the recruitment of DNA repair proteins.

Cell Cycle Arrest

Upon detection of significant DNA damage, the DDR can initiate cell cycle arrest to provide time for DNA repair. This is often mediated by the activation of checkpoint kinases which can halt the cell cycle at the G1/S or G2/M transitions. The analysis of the cell cycle distribution of cells treated with 3',5'-Dimethanesulfonate Thymidine can therefore provide insights into its mechanism of action.[11][12]

Apoptosis

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with a high risk of genomic instability. The induction of apoptosis can be assessed by various methods, including the detection of characteristic morphological changes and the activation of caspases.

The Role of the Methyl-d3 Label in Mechanistic Elucidation

The stable isotope label (methyl-d3) on the thymine base is a powerful feature for in-depth mechanistic studies. Deuterium-labeled compounds are widely used in drug metabolism and pharmacokinetic studies. The C-D bond is stronger than a C-H bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at that site and altering the pharmacokinetic profile of the drug. More importantly for mechanistic studies, it allows the molecule and its metabolites to be distinguished from their endogenous counterparts by mass spectrometry, enabling precise quantification and pathway elucidation.

Experimental Protocols for Mechanistic Investigation

To rigorously investigate the proposed mechanism of action of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3, a series of well-established experimental protocols should be employed.

DNA Alkylation Assays

5.1.1. Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage, including strand breaks that can be a consequence of DNA alkylation.[8][13]

-

Principle: Individual cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Protocol Outline:

-

Treat cells with varying concentrations of 3',5'-Dimethanesulfonate Thymidine for a defined period.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution.

-

Subject the slides to alkaline electrophoresis to unwind and separate the DNA.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize and quantify the comet tails using fluorescence microscopy and appropriate software.

-

5.1.2. Identification of DNA Adducts by UHPLC-MS/MS

To definitively identify the specific DNA adducts formed, a highly sensitive and specific analytical method like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is required.[1][14]

-

Principle: DNA is extracted from treated cells and enzymatically digested into individual nucleosides. The resulting mixture is then separated by UHPLC, and the eluting compounds are ionized and analyzed by a tandem mass spectrometer to identify and quantify the specific adducts based on their mass-to-charge ratio and fragmentation patterns.

-

Protocol Outline:

-

Treat cells with 3',5'-Dimethanesulfonate Thymidine.

-

Isolate genomic DNA.

-

Enzymatically hydrolyze the DNA to individual deoxynucleosides.

-

Analyze the hydrolysate by UHPLC-MS/MS, using synthetic standards of expected adducts for confirmation.

-

DNA Damage Response Assay: γ-H2AX Immunofluorescence

The phosphorylation of H2AX is a hallmark of the DNA damage response.[10][15][16]

-

Principle: Cells are treated with the compound, fixed, and then stained with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. The presence of distinct nuclear foci of γ-H2AX indicates the induction of DNA damage.

-

Protocol Outline:

-

Culture cells on coverslips or in microplates.

-

Treat with 3',5'-Dimethanesulfonate Thymidine for various times and at different concentrations.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent.

-

Incubate with a primary antibody against γ-H2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the γ-H2AX foci using fluorescence microscopy or high-content imaging systems.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry allows for the high-throughput analysis of the cell cycle distribution of a cell population.[11][17]

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is then measured by a flow cytometer, which is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol Outline:

-

Treat cells with 3',5'-Dimethanesulfonate Thymidine.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the cell population on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Visualizing the Mechanism: Diagrams and Workflows

Proposed Mechanism of Action

Caption: Proposed mechanism of 3',5'-Dimethanesulfonate Thymidine.

Experimental Workflow for Mechanistic Investigation

Caption: Workflow for investigating the mechanism of action.

Quantitative Data Summary

| Assay | Endpoint | Expected Outcome with 3',5'-Dimethanesulfonate Thymidine |

| Comet Assay | % Tail DNA | Dose-dependent increase |

| UHPLC-MS/MS | Adduct Levels | Detection and quantification of specific DNA adducts |

| γ-H2AX Assay | Number of Foci/Cell | Dose- and time-dependent increase |

| Cell Cycle Analysis | % Cells in each phase | Accumulation of cells in G1/S or G2/M phases |

Conclusion and Future Directions

This guide has outlined a scientifically grounded approach to understanding the mechanism of action of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3. The central hypothesis is that this compound functions as a bifunctional agent, inducing cytotoxicity through both DNA alkylation and potential interference with nucleotide metabolism. The provided experimental protocols offer a robust framework for testing this hypothesis and elucidating the precise cellular consequences of treatment.

Future research should focus on a direct biological evaluation of this compound to confirm the formation of specific DNA adducts and to assess its effects on key enzymes in the nucleotide synthesis pathways. The use of the methyl-d3 label in metabolic fate studies will be invaluable in understanding its biotransformation and identifying any active metabolites. The synergistic potential of this compound with other chemotherapeutic agents or radiation therapy also warrants investigation. Through such a systematic and rigorous scientific inquiry, the full therapeutic potential of 3',5'-Dimethanesulfonate Thymidine, Methyl-d3 can be realized.

References

-

Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy. PubMed. [Link]

-

On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. [Link]

-

Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins. PubMed. [Link]

-

Cell Cycle. Bio-Rad. [Link]

-

Basic Methods of Cell Cycle Analysis. PMC. [Link]

-

Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. [Link]

-

Measuring DNA modifications with the comet assay: a compendium of protocols. PMC. [Link]

-

USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. PMC. [Link]

-

High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Springer. [Link]

-

Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. YouTube. [Link]

-

Epigenetic modifiers enhance the synergistic cytotoxicity of combined nucleoside analog-DNA alkylating agents in lymphoma cell lines. PMC. [Link]

-

Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. MDPI. [Link]

-

Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. RSC Publishing. [Link]

-

Further Characterization of the DNA Adducts Formed by Electrophilic Esters of the Hepatocarcinogens 1′-Hydroxysafrole and 1′-Hydroxyestragole in Vitro and in Mouse Liver in Vivo, Including New Adducts at C-8 and N-7 of Guanine Residues. ResearchGate. [Link]

-

Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. PMC. [Link]

-

Addressing the selectivity and toxicity of antiviral nucleosides. PMC. [Link]

-

Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. [Link]

-

Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. PubMed. [Link]

-

Synthesis and biological evaluation of dinucleoside methylphosphonates of 3'-azido-3'-deoxythymidine and 2',3'-dideoxycytidine. PubMed. [Link]

-

DNA adducts – Knowledge and References. Taylor & Francis. [Link]

-

Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

-

Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. PubMed Central. [Link]

-

Measuring DNA modifications with the comet assay: a compendium of protocols. ResearchGate. [Link]

-

Synthesis and evaluation of 3′-[18F]fluorothymidine-5′-squaryl as a bioisostere of 3. NIH. [Link]

Sources

- 1. Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]

- 12. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy. | Sigma-Aldrich [sigmaaldrich.com]

- 15. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 16. youtube.com [youtube.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

An In-Depth Technical Guide to Deuterium-Labeled Thymidine Analogues in Research

Introduction: Beyond Traditional Proliferation Markers

For decades, the study of cellular proliferation, a cornerstone of biological research, has relied on methods to track DNA synthesis. Traditional techniques, such as the use of radioactive [3H]-thymidine and the thymidine analogue bromodeoxyuridine (BrdU), have been instrumental in advancing our understanding of cell cycle kinetics, tissue homeostasis, and disease pathogenesis.[1][2][3][4][5] However, these methods are not without significant limitations. [3H]-thymidine, while a direct measure of DNA synthesis, poses risks associated with radioactivity and has been shown to induce cell-cycle arrest, DNA damage, and apoptosis, thereby perturbing the very process it is meant to measure.[6][7][8] BrdU, detected by antibodies, requires harsh DNA denaturation steps that can compromise the structural and molecular integrity of the specimen, limiting its use in multi-parametric analyses.[2][4][9]

The advent of stable isotope-labeled compounds, particularly deuterium-labeled thymidine analogues, offers a powerful and non-perturbative alternative for measuring DNA synthesis and cell proliferation in vitro and in vivo.[6][7][8] These analogues are incorporated into newly synthesized DNA just like their unlabeled counterparts but can be distinguished and quantified with high precision using mass spectrometry. This guide provides a comprehensive overview of the core principles, key methodologies, and diverse applications of deuterium-labeled thymidine analogues for researchers, scientists, and drug development professionals.

Core Principles: The 'Why' Behind the Method

The Thymidine Salvage Pathway: The Gateway for Incorporation

To understand how these analogues work, we must first consider the thymidine salvage pathway. Cells can synthesize nucleotides de novo or "salvage" them from the extracellular environment. The salvage pathway is the primary mechanism by which exogenous thymidine and its analogues are taken up by cells and incorporated into DNA. Thymidine kinase 1 (TK1), a key enzyme in this pathway, phosphorylates thymidine to thymidine monophosphate (TMP), which is then further phosphorylated to thymidine triphosphate (TTP) and incorporated into the growing DNA strand during the S-phase of the cell cycle. Deuterium-labeled thymidine analogues are substrates for this pathway, allowing them to act as effective tracers of DNA synthesis.

Caption: The Thymidine Salvage Pathway for Deuterium-Labeled Analogues.

The Kinetic Isotope Effect (KIE): A Key Consideration

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[10][11][12][13] This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. In the context of drug metabolism, this can be a significant advantage. Many drug molecules are metabolized by cytochrome P450 (P450) enzymes, which often involves the cleavage of a C-H bond.[10] By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be slowed, potentially improving the drug's pharmacokinetic profile.[10][14][15][16] While the KIE for the enzymatic incorporation of deuterated thymidine into DNA is generally considered to be small, it is an important factor to be aware of, particularly in drug development where deuterated compounds are being evaluated for their therapeutic potential.[17]

Advantages of Deuterium Labeling

The use of deuterium-labeled thymidine analogues offers several distinct advantages over traditional methods:

-

Non-Radioactive and Safe: Unlike [3H]-thymidine, deuterium is a stable, non-radioactive isotope, eliminating the need for specialized handling and disposal procedures. This makes it a safer option for both researchers and for use in human studies.[18][19]

-

Minimal Perturbation: Deuterium labeling is minimally perturbing to the biological system. The small increase in mass does not significantly alter the chemical properties of the thymidine molecule, ensuring that it behaves almost identically to its natural counterpart. This is in stark contrast to the known cytotoxicity of [3H]-thymidine.[6][7][8]

-

High Sensitivity and Specificity: When coupled with mass spectrometry, deuterium-labeled analogues can be detected with exceptional sensitivity and specificity, allowing for the precise quantification of newly synthesized DNA.

-

In Vivo Applications: The safety profile of deuterated compounds makes them ideal for in vivo studies in both animals and humans, enabling the direct measurement of cell proliferation and dynamics in a physiological context.[18][19] This is a significant advantage over methods like BrdU, which can be toxic at higher doses.[2]

Key Methodologies & Applications

Cell Proliferation Assays: A Quantitative Approach

One of the primary applications of deuterium-labeled thymidine analogues is in the quantitative measurement of cell proliferation. By administering a labeled analogue to cells in culture or to an animal, and then measuring its incorporation into DNA over time, researchers can accurately determine the rate of cell division.

In Vitro and In Vivo Measurement

-

In Vitro: Cells in culture can be incubated with a known concentration of a deuterated thymidine analogue for a specific period.

-

In Vivo: The labeled analogue can be administered to animals, often through drinking water or injection.[20] An alternative approach for in vivo labeling is the use of heavy water (2H2O), where the deuterium is incorporated into the deoxyribose moiety of purine deoxyribonucleotides.[18][19][21][22]

DNA Synthesis and Repair Studies

Deuterium-labeled thymidine analogues are invaluable tools for studying the fundamental processes of DNA synthesis and repair. They can be used to label nascent DNA strands, allowing for the detailed analysis of replication fork dynamics, the identification of origins of replication, and the measurement of DNA repair synthesis following damage.

Pharmacokinetic/Pharmacodynamic (PK/PD) and ADME Studies

In the realm of drug development, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Deuterium-labeled compounds are widely used as internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis for their ability to mimic the behavior of the parent drug during sample extraction and analysis.[14][15][23] Furthermore, the deliberate introduction of deuterium into a drug molecule can be used to favorably alter its metabolic profile, a strategy that has led to the development of several approved deuterated drugs.[14][15][16]

Experimental Workflow: A Practical Guide

This section outlines a general workflow for an in vivo cell proliferation study using a deuterium-labeled thymidine analogue and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: General Experimental Workflow for an In Vivo Cell Proliferation Study.

Step-by-Step Experimental Protocol

1. Administration of Labeled Thymidine:

-

Choose a suitable deuterium-labeled thymidine analogue (e.g., Thymidine-d4).

-

Determine the appropriate dose and route of administration based on the animal model and experimental goals.

2. Sample Collection:

-

At predetermined time points, collect tissues or cells of interest.

-

Snap-freeze samples in liquid nitrogen and store at -80°C until processing.

3. Genomic DNA Isolation:

-

Isolate genomic DNA from the collected samples using a commercial kit or a standard phenol/chloroform extraction protocol.[24]

-

Quantify the extracted DNA and assess its purity.

4. Enzymatic Hydrolysis of DNA:

-

Spike the DNA sample with a known amount of a heavy-isotope labeled internal standard (e.g., 13C,15N-Thymidine) to correct for sample loss and instrument variability.[24]

-

Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[24]

5. LC-MS/MS Analysis:

-

Separate the deoxynucleosides using reverse-phase liquid chromatography.

-

Detect and quantify the unlabeled thymidine, the deuterium-labeled thymidine analogue, and the internal standard using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[24]

Principle of LC-MS/MS Detection: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The distinct mass difference between the unlabeled, deuterium-labeled, and internal standard forms of thymidine allows for their individual detection and quantification.

Caption: Principle of LC-MS/MS Detection for Labeled Nucleosides.

6. Data Analysis and Interpretation:

-

Construct a standard curve using known concentrations of the labeled and unlabeled thymidine.

-

Calculate the ratio of the deuterium-labeled thymidine to the unlabeled thymidine in the experimental samples.

-

Use this ratio to determine the fraction of newly synthesized DNA and, from this, calculate the rate of cell proliferation.

Comparative Analysis

| Feature | [3H]-Thymidine | BrdU (Bromodeoxyuridine) | EdU (Ethynyldeoxyuridine) | Deuterium-Labeled Thymidine |

| Detection Method | Scintillation counting, Autoradiography | Antibody-based (ELISA, Flow Cytometry, IHC) | Click Chemistry | Mass Spectrometry |

| Radioactivity | Yes | No | No | No |

| Toxicity/Perturbation | High (induces DNA damage, cell cycle arrest)[6][7][8] | Moderate (can be toxic at high doses, affects cell cycle)[2] | Low to Moderate (can affect cell cycle in some systems)[25] | Very Low (minimally perturbative) |

| Sample Preparation | Laborious, requires specialized handling | Harsh DNA denaturation required[2][4][9] | Mild, no denaturation needed | Enzymatic digestion of DNA |

| Multiplexing | Difficult | Possible with other halogenated analogues (CldU, IdU)[4][26][27] | Excellent, compatible with antibody staining | Excellent, compatible with other stable isotopes |

| In Vivo Human Studies | Not feasible | Limited | Limited | Feasible and safe[18][19] |

| Quantification | Semi-quantitative to quantitative | Semi-quantitative | Semi-quantitative to quantitative | Highly quantitative |

| Primary Advantage | Direct measure of DNA synthesis | Widely established, versatile detection | Rapid and sensitive detection, preserves sample integrity[2][4][5][28] | High precision, safety, ideal for in vivo studies |

| Primary Disadvantage | Safety concerns and cellular perturbation[6][7][8] | Harsh protocol, potential for artifacts[2][9] | Copper catalyst can be toxic to some cells | Requires access to a mass spectrometer |

Troubleshooting and Considerations

-

Background Signal: Ensure complete removal of unincorporated labeled thymidine during DNA extraction to minimize background noise.

-

Standard Curve: A well-defined standard curve is essential for accurate quantification.

-

Toxicity: While significantly less toxic than other methods, it is still important to determine the optimal, non-toxic concentration of the deuterated analogue for your specific cell type or animal model.

-

Metabolic State: Be aware that the metabolic state of the cells or animal can influence the uptake and incorporation of the labeled thymidine.

Future Directions and Emerging Applications

The application of deuterium-labeled thymidine analogues continues to expand. Their use in combination with other stable isotope tracers is enabling more sophisticated studies of metabolic flux and its connection to cell proliferation. In the field of personalized medicine, these techniques hold promise for monitoring the response of tumors to therapy and for assessing the regenerative capacity of tissues. As mass spectrometry technology continues to advance in sensitivity and resolution, the utility of deuterium-labeled thymidine analogues in biological and biomedical research is set to grow even further.

References

-

Hu, V. W., Black, G. E., Torres-Duarte, A., & Abramson, F. P. (2002). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. FASEB journal, 16(11), 1456-7. [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in molecular biology, 547, 259-267. [Link]

-

Macallan, D. C., & Wallace, D. L. (2014). Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature. Immunology, 141(4), 487-496. [Link]

-

Charles River. (2019, January 10). Immunology for Non-Immunologists: Proliferation Assays. Retrieved from [Link]

-

Cavanagh, B. L., Walker, T., Norazit, A., & Meedeniya, A. C. (2011). Thymidine Analogues for Tracking DNA Synthesis. Molecules, 16(9), 7980-7993. [Link]

-

Cytologics. (2021, April 16). Cell Proliferation Assays Essential for Drug Discovery and Development. Retrieved from [Link]

-

Sanquin. (2021, May 29). Proliferation assay - 3H thymidine incorporation. Retrieved from [Link]

-

Harris, L., et al. (2018). BrdU/EdU dual labeling to determine the cell-cycle dynamics of defined cellular subpopulations. Cytotechnology, 70(3), 991-1000. [Link]

-

Lorke, D. E., & Nowakowski, R. S. (2011). Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate. Cerebral Cortex, 21(10), 2350-2362. [Link]

-

Bitesize Bio. (n.d.). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Retrieved from [Link]

-

Li, K., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 22(11), 895-909. [Link]

-

Daub, H., et al. (2014). Cell-Cycle Analyses Using Thymidine Analogues in Fission Yeast. PLoS ONE, 9(2), e88344. [Link]

-

Busch, R., et al. (2007). Measurement of cell proliferation by heavy water labeling. Nature protocols, 2(12), 3045-3057. [Link]

-

Sadygov, R. G. (2020). High-Resolution Mass Spectrometry for In Vivo Proteome Dynamics using Heavy Water Metabolic Labeling. International journal of molecular sciences, 21(20), 7795. [Link]

-

de Jong, L., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS chemical neuroscience, 11(24), 4373-4383. [Link]

-

Zhang, Z., et al. (2022). Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division. Nature protocols, 17(4), 997-1021. [Link]

-

Lita, A., et al. (2016). Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 213-220. [Link]

Sources

- 1. criver.com [criver.com]